molecular formula C8H13NO2 B8474375 Isoamyl Cyanoacetate

Isoamyl Cyanoacetate

Cat. No.: B8474375
M. Wt: 155.19 g/mol
InChI Key: CERSVDLOCLTLAN-UHFFFAOYSA-N
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Description

Isoamyl cyanoacetate (IUPAC name: 3-methylbutyl 2-cyanoacetate) is an ester derivative of cyanoacetic acid, characterized by the presence of a cyano (-CN) group and an isoamyl (3-methylbutyl) ester moiety. These esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity in condensation, nucleophilic addition, and esterification reactions .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-methylbutyl 2-cyanoacetate

InChI

InChI=1S/C8H13NO2/c1-7(2)4-6-11-8(10)3-5-9/h7H,3-4,6H2,1-2H3

InChI Key

CERSVDLOCLTLAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)CC#N

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Esterification

The reaction follows the general equation:

NCCH2COOH+isoamyl alcoholH+NCCH2COO(C5H11)+H2O\text{NCCH}_2\text{COOH}+\text{isoamyl alcohol}\xrightarrow{\text{H}^+}\text{NCCH}_2\text{COO}(\text{C}_5\text{H}_{11})+\text{H}_2\text{O}

Optimized Conditions (from patents ):

ParameterValue
CatalystH2_2
SO4_4
, p-TsOH, or methanesulfonic acid
Temperature105–130°C
Molar Ratio (Alcohol:Acid)2:1 to 3:1
Reaction Time3–5 hours
Yield86–98%

Mechanistic Insights :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by isoamyl alcohol forms a tetrahedral intermediate.

  • Elimination of water yields the esterified product .

Reaction Kinetics and Thermodynamics

While direct kinetic data for isoamyl cyanoacetate is limited, studies on analogous cyanoacetates reveal:

Esterification Dynamics

  • Activation Energy : ~50–65 kJ/mol for similar acid-catalyzed esterifications .

  • Equilibrium Shift : Achieved via excess alcohol or continuous water removal (e.g., azeotropic distillation) .

Key Observations :

  • Catalyst Loading : Sulfuric acid (0.1–0.125 mol per mol cyanoacetic acid) maximizes yield .

  • Side Reactions : Minimal decarboxylation due to the stabilizing effect of the cyano group .

Knoevenagel Condensation

Reacts with aldehydes to form α,β-unsaturated nitriles:

NCCH2COOR+R CHOR CH C CN COOR+H2O\text{NCCH}_2\text{COOR}+\text{R CHO}\rightarrow \text{R CH C CN COOR}+\text{H}_2\text{O}

Conditions : Base catalysis (e.g., piperidine), 80–100°C .

Pharmaceutical Intermediates

  • Used in synthesizing antihypertensive agents and anticonvulsants via alkylation or Michael addition .

Hydrolysis

Hydrolyzes under acidic or alkaline conditions:

NCCH2COO(C5H11)+H2ONCCH2COOH+isoamyl alcohol\text{NCCH}_2\text{COO}(\text{C}_5\text{H}_{11})+\text{H}_2\text{O}\rightarrow \text{NCCH}_2\text{COOH}+\text{isoamyl alcohol}

Rate Factors :

  • pH : Rapid hydrolysis above pH 10 (base-catalyzed) .

  • Temperature : Accelerates degradation (Q10_{10}
    ≈ 2–3) .

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Purity (%)
H2_2
SO4_4
text
| 86.5 | 98 |

| Methanesulfonic Acid | 92 | 99 |
| p-Toluenesulfonic Acid | 90 | 97 |

Trade-offs : Sulfuric acid offers cost efficiency, while methanesulfonic acid reduces side reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of isoamyl cyanoacetate with ethyl, isopropyl, and isobutyl cyanoacetates, derived from available

Property Ethyl Cyanoacetate Isobutyl Cyanoacetate Isopropyl Cyanoacetate This compound* (Inferred)
Molecular Formula C₅H₇NO₂ C₇H₁₁NO₂ C₆H₉NO₂ C₈H₁₃NO₂
Molecular Weight (g/mol) 113.12 141.17 127.14 155.19
CAS Number 105-56-6 13361-31-4 13361-30-3 Not Available
Boiling Point (°C) 208–210 Not Reported Not Reported Higher than ethyl derivative
Solubility Miscible in organic solvents Similar to ethyl ester Miscible in organic solvents Lower polarity due to longer chain

*Note: this compound’s properties are extrapolated based on homologous series trends.

Industrial and Market Trends

  • Ethyl Cyanoacetate Dominance: Holds ~65% of the global cyanoacetate market (valued at $152.3 million in 2024), driven by pharmaceutical demand (e.g., APIs for cardiovascular and CNS drugs) .
  • Niche Roles of Bulkier Esters : Isobutyl and isopropyl derivatives are preferred in high-value agrochemicals (e.g., herbicides) and specialty polymers, though their production costs are 20–30% higher than ethyl esters due to complex purification .
  • Its applications may align with fragrance or plasticizer industries, leveraging its low volatility and fruity odor .

Q & A

Q. What are the optimal reaction conditions for synthesizing Isoamyl Cyanoacetate with high esterification yields?

Methodological Answer: Orthogonal experiments for cyanoacetate esters (e.g., ethyl cyanoacetate) indicate that catalyst concentration, molar ratio of reactants, temperature, and reaction time significantly influence esterification rates. For this compound, a systematic approach should:

  • Use a molar ratio of cyanoacetic acid to isoamyl alcohol between 1:3 and 1:4.
  • Optimize catalyst concentration (e.g., sulfuric acid or p-toluenesulfonic acid) at 1–2% w/w.
  • Maintain temperatures between 70–90°C to balance reaction speed and side-product formation.
  • Monitor reaction time (typically 3–5 hours) via gas chromatography (GC) to avoid over-esterification .

Q. What analytical methods are recommended for quantifying this compound purity?

Methodological Answer: Gas chromatography (GC) with an internal standard (e.g., benzene or toluene) is effective:

  • Calibrate using a known mixture of this compound and internal standard (e.g., 2:1 mass ratio).
  • Calculate correction factors using peak area ratios (Formula: f=(Ai/As)(ms/mt)Mif = \frac{(A_i / A_s) \cdot (m_s / m_t)}{M_i}), where AiA_i, AsA_s are peak areas, and msm_s, mtm_t are masses of standard and sample .
  • Perform triplicate injections to ensure reproducibility, with retention times validated against reference standards.

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
  • Emergency Protocols: For spills, neutralize with dry sand or vermiculite, collect in sealed containers, and dispose via hazardous waste channels. Immediate rinsing (15 minutes) is required for eye/skin exposure .

Advanced Research Questions

Q. How does the steric bulk of the isoamyl group influence its reactivity in Knoevenagel condensations compared to smaller esters?

Methodological Answer: Steric effects of the isoamyl group can reduce nucleophilicity in condensation reactions. To assess this:

  • Compare reaction rates of this compound with methyl/ethyl analogs using malononitrile or aldehydes under identical conditions.
  • Monitor kinetics via NMR or HPLC; slower kinetics for isoamyl derivatives indicate steric hindrance.
  • Reference: Reactivity trends for alkyl cyanoacetates follow methyl > ethyl > tert-butyl due to steric bulk, as shown in solvent-free Knoevenagel reactions .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d) to model resonance stabilization of the cyanoacetate anion and electron-withdrawing effects.
  • Noncovalent Interaction (NCI) Analysis: Apply Multiwfn software to visualize weak interactions (e.g., hydrogen bonding) in crystal structures.
  • Solvatochromic Studies: Compare UV-Vis absorption spectra with methyl/ethyl analogs to quantify acceptor properties (e.g., red shifts indicate stronger electron withdrawal) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cyanoacetate ester reactions?

Methodological Answer:

  • Parameter Replication: Systematically vary catalyst type (e.g., calcite vs. copper iodide), solvent (aqueous vs. organic), and temperature.
  • Statistical Analysis: Use ANOVA to identify dominant factors (e.g., catalyst loading > solvent polarity) in orthogonal experiments.
  • Mechanistic Probes: Employ isotopic labeling (e.g., 13^{13}C-cyanoacetate) or in-situ IR to track decarboxylation pathways (Pesci vs. Lewis acid mechanisms) .

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